4-(2-Oxopropyl)benzoic acid

Descripción general

Descripción

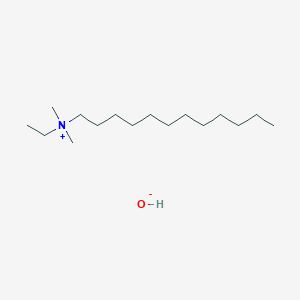

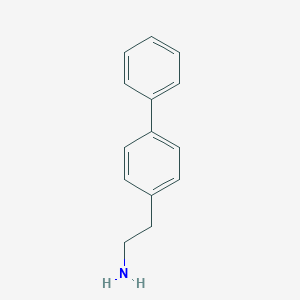

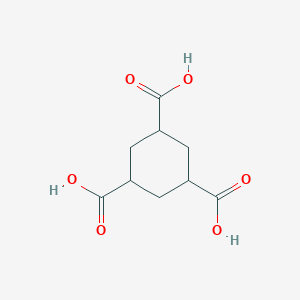

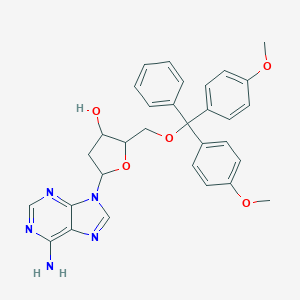

The compound "4-(2-Oxopropyl)benzoic acid" is a derivative of benzoic acid, which is a simple aromatic carboxylic acid. Its structure consists of a benzene ring substituted with a carboxylic acid group (COOH) and a 2-oxopropyl group. This compound is related to various other benzoic acid derivatives that have been synthesized and characterized in different studies, which provide insights into its potential properties and applications.

Synthesis Analysis

The synthesis of benzoic acid derivatives often involves multi-step reactions, including functional group transformations and the formation of carbon-carbon bonds. For instance, the synthesis of azo-benzoic acids involves the use of spectroscopic techniques such as NMR, UV-VIS, and IR to confirm the structures of the synthesized compounds . Similarly, the synthesis of hypoglycemic prodrugs of 4-(2,2-dimethyl-1-oxopropyl)benzoic acid involves the sequestration of coenzyme A and inhibition of medium-chain acyltransferase . These methods could potentially be adapted for the synthesis of "4-(2-Oxopropyl)benzoic acid" by altering the substituents and reaction conditions.

Molecular Structure Analysis

The molecular structure of benzoic acid derivatives is often confirmed using X-ray crystallography, which provides detailed information about the arrangement of atoms within a crystal. For example, the crystal structure of 4,4'-oxybis(benzoic acid) was determined using the hydrothermal synthesis method and characterized by X-ray diffraction . Theoretical calculations, such as those performed using B3LYP density functional theory, can also provide insights into the optimized molecular structures and geometries of these compounds .

Chemical Reactions Analysis

Benzoic acid derivatives can undergo various chemical reactions, including acid-base dissociation and azo-hydrazone tautomerism, which are influenced by the solvent composition and pH of the medium . The reactivity of the carboxylic acid group also allows for the formation of esters, amides, and other derivatives through condensation reactions . The specific reactivity of "4-(2-Oxopropyl)benzoic acid" would depend on the electronic and steric effects of the 2-oxopropyl substituent.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzoic acid derivatives, such as solubility, melting point, and acidity, are determined by their molecular structure. The presence of different substituents can significantly alter these properties. For example, the introduction of an oxiran-2-ylmethoxy group in 4-(oxiran-2-ylmethoxy)benzoic acid affects its crystal packing and hydrogen bonding patterns . Similarly, the 2-oxopropyl group in "4-(2-Oxopropyl)benzoic acid" would influence its physical properties and its interactions with other molecules.

Aplicaciones Científicas De Investigación

Hypoglycemic Properties : 4-(2,2-Dimethyl-1-oxopropyl)benzoic acid is a potent hypoglycemic agent acting as a prodrug that inhibits hepatic gluconeogenesis by sequestering coenzyme A in the mitochondria and inhibiting medium-chain acyltransferase. It has been selected for clinical studies due to its efficacy in glucose lowering and avoidance of testicular toxicity at pharmacologically active doses (Aicher et al., 1999).

Role in Food and Pharmaceuticals : Benzoic acid derivatives, including 4-(2-Oxopropyl)benzoic acid, are used as antibacterial and antifungal preservatives in food, cosmetic, hygiene, and pharmaceutical products. They are naturally present in plant and animal tissues and can be produced by microorganisms (del Olmo, Calzada, & Nuñez, 2017).

Synthesis and Characterization : Synthesis and characterization of benzoic acid derivatives have been widely studied, contributing to a better understanding of their properties and potential applications. This includes investigations into their chemical structure, properties, and interactions with other compounds (Sunay, Talbot, Prasad, Lee, & Jones, 1995).

Thermodynamic Studies : Benzoic acid is a model compound in pharmaceutical research for understanding the thermodynamic phase behavior in the design of pharmaceutical processes. Studies have been conducted to model the phase behavior of solutions containing benzoic acid and related compounds (Reschke, Zherikova, Verevkin, & Held, 2016).

Toxicological Assessment : Research into the toxic properties of benzoic acid derivatives, including their effects on liver and kidney function, has been conducted, providing insights into their safety profiles and potential risks associated with their use (Gorokhova, Mikhailova, Ulanova, & Yadykina, 2020).

Luminescent Properties in Coordination Compounds : Benzoic acid derivatives have been used in the synthesis of lanthanide coordination compounds to study the influence of electron-releasing or electron-withdrawing substituents on photophysical properties (Sivakumar, Reddy, Cowley, & Vasudevan, 2010).

Drug Delivery Systems : Benzoic acid derivatives have been investigated for their role in complex formation with drug delivery systems like alpha cyclodextrin, enhancing the delivery and stability of pharmaceutical compounds (Dikmen, 2021).

Cardiotropic Effects : Studies have been conducted on derivatives of benzoic acid exhibiting cardiotropic action, assessing their pharmacological effects, toxicity, and safety profiles, contributing to the development of new therapeutic agents (Ivkin & Karpov, 2022).

Functionalization in Organic Synthesis : The C–H bond functionalization of benzoic acids, including their derivatives, has been explored for use in organic synthesis, providing tools for more efficient and step-economical synthesis processes (Li, Cai, Ji, Yang, & Li, 2016).

Electronics and Materials Science : Benzoic acid derivatives have been used in the synthesis of polyaniline, a conductive polymer, indicating potential applications in electronics and materials science (Amarnath & Palaniappan, 2005).

Antibacterial Effects : Research has been conducted on the synthesis of new compounds from benzoic acid derivatives, evaluating their antibacterial effects, which highlights their potential use in the development of antimicrobial agents (Neamah & Jassim, 2022).

Propiedades

IUPAC Name |

4-(2-oxopropyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O3/c1-7(11)6-8-2-4-9(5-3-8)10(12)13/h2-5H,6H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLZUYXUBDVKWPO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CC1=CC=C(C=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(2-Oxopropyl)benzoic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

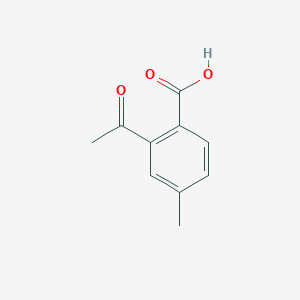

Q1: What is the role of 4-(2-Oxopropyl)benzoic acid in the development of HPMA copolymer drug conjugates?

A1: 4-(2-Oxopropyl)benzoic acid is a key component of the pH-sensitive spacer molecule in these HPMA copolymer drug conjugates. [] This spacer links the anticancer drugs, paclitaxel (PTX) or docetaxel (DTX), to the HPMA copolymer backbone. The spacer, incorporating 4-(2-Oxopropyl)benzoic acid, is designed to be stable at physiological pH (7.4) but degrade in the mildly acidic environments found in endosomes and lysosomes (pH ~5). This pH-sensitive degradation allows for controlled release of the active drug within the target cells, enhancing its therapeutic effect while potentially minimizing systemic toxicity. []

Q2: How does the structure of 4-(2-Oxopropyl)benzoic acid contribute to the pH sensitivity of the spacer molecule?

A2: While the provided research paper [] does not delve into the specific degradation mechanism, it is likely that the ketone group within the 2-oxopropyl moiety of 4-(2-Oxopropyl)benzoic acid plays a crucial role. Under mildly acidic conditions, the ketone can undergo acid-catalyzed hydrolysis. This hydrolysis would cleave the spacer molecule, releasing the drug from the HPMA copolymer backbone specifically in the acidic environment of the endosomes/lysosomes. This mechanism allows for targeted drug delivery and release, enhancing therapeutic efficacy and potentially reducing side effects.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.